4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is a chemical compound characterized by the presence of a phenolic group linked to a pyrazole ring through an aminoethyl chain. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
This compound can be synthesized through various chemical reactions, primarily involving 4-aminophenol and 1-(1H-pyrazol-4-yl)ethanone. These precursors are readily available in chemical supply markets, making the compound accessible for research purposes.
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol belongs to the class of heterocyclic compounds, specifically those containing both phenolic and pyrazole moieties. Its classification can be further refined into categories based on its functional groups and potential biological activity.
The synthesis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol typically involves a two-step process:
The reaction conditions may vary, including temperature and solvent choice, which can significantly affect the yield and purity of the final compound. Continuous flow reactors may be utilized in industrial settings to optimize these parameters for larger-scale production.
The molecular structure of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H13N3O |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol |
InChI | InChI=1S/C11H13N3O/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9/h2-8,14-15H,1H3,(H,12,13) |
InChI Key | ZODRJVMUMBGCGA-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)O)NC2=CNN=C2 |
The structure features a phenolic hydroxyl group that can engage in hydrogen bonding, while the pyrazole ring contributes to its biological activity.
The compound's reactivity can be explored through various chemical reactions:
The reactivity patterns are influenced by the electronic properties of both the phenolic and pyrazole components, which can modulate their interactions with other reagents.
The mechanism of action of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is primarily attributed to its ability to interact with biological targets:
Studies suggest that compounds with similar structures exhibit significant biological activities, indicating potential therapeutic applications for this compound.
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is typically a solid at room temperature with moderate solubility in polar solvents due to its phenolic nature.
Key chemical properties include:
Relevant analyses involve assessing its reactivity under various conditions to determine stability profiles.
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol has several notable applications:
These applications highlight its versatility and importance in ongoing scientific research.
CAS No.: 125-66-6
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.:
CAS No.: